Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate
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Overview
Description
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of various intermediates and derivatives. The Boc group is a common protecting group for amines due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include mild temperatures and a short reaction time to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield free amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of peptides and proteins, particularly in the protection of amino groups during synthesis.
Medicine: It is used in the development of pharmaceuticals, where the Boc group serves as a protecting group for amines in drug molecules.
Mechanism of Action
The mechanism of action of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate involves the protection of amino groups through the formation of a stable Boc group. This protecting group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(tert-butoxycarbonylamino)butanoate: Similar structure but with a different alkene configuration.
Ethyl 2-(tert-butoxycarbonylamino)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(tert-butoxycarbonylamino)pent-2-enoate: Similar structure but with a longer carbon chain.
Uniqueness
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and the types of reactions it undergoes. The presence of the Boc group provides stability and ease of removal, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
55477-81-1 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13) |
InChI Key |
MYYHIDZJUDGETM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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